2-(5-Chloro-2-fluorophenoxy)acetic acid
Description
Properties
Molecular Formula |
C8H6ClFO3 |
|---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
2-(5-chloro-2-fluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
VHYBKNPXQVJWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenoxy)acetic acid typically involves the reaction of 5-chloro-2-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, displacing the chloride ion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like sodium hydroxide or potassium carbonate are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-fluorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(5-Chloro-2-fluorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(4-Chloro-2-fluorophenoxy)acetic Acid (CAS 326-75-0)
- Molecular Formula : C₈H₆ClFO₃
- Molecular Weight : 204.45 g/mol
- Key Differences: The chlorine substituent is at the 4-position instead of the 5-position. This positional isomerism affects electronic distribution and steric interactions. For instance, the 4-chloro substituent may enhance resonance stabilization of the phenoxy group compared to the 5-chloro isomer .
2-Fluorophenylacetic Acid (CAS 451-82-1)
- Molecular Formula : C₈H₇FO₂
- Molecular Weight : 154.13 g/mol
- Key Differences: Lacks the phenoxy linkage and chlorine substituent. The absence of the ether oxygen reduces hydrogen-bonding capacity, while the fluorine atom at the ortho position increases acidity (pKa ~3.1) compared to non-fluorinated analogs .
Chlorophenoxyacetic Acid Derivatives
2-(2,4,6-Trichlorophenoxy)acetic Acid (CAS 575-89-3)
- Molecular Formula : C₈H₅Cl₃O₃
- Molecular Weight : 255.35 g/mol
2-(2-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 25563-04-6)
- Molecular Formula : C₁₄H₁₁ClO₃
- Molecular Weight : 262.69 g/mol
- Key Differences : Incorporates a biphenyl structure, enhancing π-π stacking interactions. The extended aromatic system may improve binding to biological targets like enzymes or receptors .
Heterocyclic and Sulfur-Containing Analogues
2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic Acid
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Molecular Formula : C₁₉H₂₄O₃S
- Molecular Weight : 332.44 g/mol
Table 1: Comparative Data for Selected Compounds
*logP values estimated using fragment-based methods.
Biological Activity
2-(5-Chloro-2-fluorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and herbicidal applications. Its molecular formula is C9H7ClF O3, with a molecular weight of approximately 218.61 g/mol. This compound's structure, characterized by the presence of both chloro and fluorine atoms, suggests significant reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators of inflammation. Similar compounds have demonstrated moderate to excellent inhibition rates in various inflammation models, indicating that this compound may possess comparable efficacy to established anti-inflammatory drugs like diclofenac sodium.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In experimental studies, it has been shown to reduce inflammation markers effectively. The compound's structural similarities with other bioactive compounds enhance its potential as an anti-inflammatory agent.
Herbicidal Activity
In addition to its anti-inflammatory properties, this compound has shown promising herbicidal activity. Studies have highlighted its effectiveness against various weed species, demonstrating comparable results to commercial herbicides such as diflufenican .
Comparative Analysis of Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity and potential applications of this compound:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 4-Chloro-2-fluorophenylacetic acid | 194240-75-0 | 0.98 | Exhibits similar anti-inflammatory properties |
| 2-(4-Chloro-3-fluorophenyl)acetic acid | 883500-51-4 | 0.96 | Shares structural characteristics with potential herbicidal activity |
| 3-Chloro-4-fluorophenylacetic acid | 705-79-3 | 0.93 | Known for its biological activity related to inflammation |
| 2-(2-Chloro-4-fluorophenyl)acetic acid | 177985-32-9 | 0.91 | Similar mode of action in inflammatory pathways |
Case Studies and Experimental Findings
- Anti-inflammatory Studies : In a controlled study, derivatives of this compound were tested for their COX inhibitory effects. Results indicated significant reductions in prostaglandin E2 levels in treated models, suggesting potent anti-inflammatory activity comparable to traditional NSAIDs.
- Herbicidal Efficacy : A series of field trials assessed the herbicidal effects of this compound on common agricultural weeds. The compound demonstrated effective pre-emergence and post-emergence control at application rates between 300–750 g ai/ha, highlighting its potential for use in crop management systems .
Molecular Interaction Studies
Molecular docking studies have been conducted to understand the interaction mechanisms between this compound and its biological targets. These studies reveal that the compound can effectively bind to the active sites of COX enzymes and other relevant targets, which is crucial for its pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
